molecular formula C₂₂H₂₃F₃N₈O B560598 Nvp-lxs196 CAS No. 1874276-76-2

Nvp-lxs196

Katalognummer B560598
CAS-Nummer: 1874276-76-2
Molekulargewicht: 472.47
InChI-Schlüssel: XXJXHXJWQSCNPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nvp-lxs196, also known as Darovasertib, is a potent pan-PKC inhibitor with high whole kinome selectivity . It is currently being investigated in the clinic as a monotherapy and in combination with other agents for the treatment of uveal melanoma (UM), including primary UM and metastatic uveal melanoma (MUM) .


Synthesis Analysis

The synthesis of Nvp-lxs196 was optimized for kinase and off-target selectivity to afford a compound that is rapidly absorbed and well tolerated in preclinical species .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Nvp-lxs196, also known as LXS196 or darovasertib, is a protein kinase C (PKC) inhibitor . It has been studied in clinical trials for the treatment of metastatic uveal melanoma (MUM) . Uveal melanoma is a type of eye cancer, and up to 50% of patients with uveal melanoma develop metastases (MUM) with a poor prognosis .

Methods of Application or Experimental Procedures

In a phase I study, 68 patients with MUM received LXS196 . The patients received LXS196 doses ranging from 100-1000 mg once daily (QD; n = 38) and 200-400 mg twice daily (BID; n = 30) . The study dose escalated from 100 to 1000mg daily schedule with dose-limiting toxicity (DLT) .

Results or Outcomes

The most common dose-limiting toxicity (DLT) was hypotension, which was manageable with LXS196 interruption and dose reduction . Clinical activity was observed in 6/66 (9.1%) evaluable patients achieving response (CR/PR), with a median duration of response of 10.15 months (range: 2.99-41.95); 45/66 had stable disease (SD) per RECIST v1.1 . At 300 mg BID, the recommended dose for expansion, 2/18 (11.1%) evaluable patients achieved PR and 12/18 (66.7%) had SD .

Safety And Hazards

In a phase I study, Nvp-lxs196 was evaluated for safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy in 68 patients with metastatic uveal melanoma . The study found that Nvp-lxs196 was well-tolerated, with hypotension being the most common dose-limiting toxicity, occurring at doses ≥500 mg/day . This was manageable with Nvp-lxs196 interruption and dose reduction .

Zukünftige Richtungen

Nvp-lxs196 is currently being investigated in the clinic for the treatment of uveal melanoma, including primary UM and metastatic uveal melanoma (MUM) . The results of these clinical trials will determine the future directions for the use of Nvp-lxs196 in the treatment of these conditions.

Eigenschaften

IUPAC Name

3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N8O/c1-21(27)6-10-33(11-7-21)15-5-3-9-29-19(15)32-20(34)17-18(26)30-12-14(31-17)16-13(22(23,24)25)4-2-8-28-16/h2-5,8-9,12H,6-7,10-11,27H2,1H3,(H2,26,30)(H,29,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJXHXJWQSCNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=C(N=CC=C2)NC(=O)C3=NC(=CN=C3N)C4=C(C=CC=N4)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darovasertib

CAS RN

1874276-76-2
Record name Darovasertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874276762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IDE-196
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16059
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAROVASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0YF0M8O09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
S Piperno-Neumann, MS Carlino, V Boni… - British journal of …, 2023 - nature.com
… NVP-LXS196, a novel PKC inhibitor for the treatment of uveal melanoma. Paper presented at: Abstracts of papers of the American Chemical Society 2017. American Chemical Society; …
Number of citations: 9 www.nature.com
M Visser, J Papillon, J Fan… - … of papers of …, 2017 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.